molecular formula C24H17F4NO2 B610617 RYL-552 CAS No. 1801444-56-3

RYL-552

Cat. No. B610617
M. Wt: 427.3986
InChI Key: OPUNZJHITPCTFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RYL-552 is a novel potent PfNDH2 inhibitor.

Scientific Research Applications

Antimalarial Drug Development

RYL-552 has been studied for its potential in antimalarial drug development. Specifically, it's investigated for its action against Plasmodium falciparum type II NADH dehydrogenases (NDH-2). RYL-552's association with NDH-2 affects the global motion of the enzyme, leading to reduced electron transfer efficiency, which is a promising mechanism for antimalarial drug design. This research provides insight for future drug development based on NDH-2 structure and respiratory chain electron transfer mechanism (Xie et al., 2019).

Target Identification for Antimalarial Inhibitors

Another significant application of RYL-552 is in the target elucidation of Plasmodium falciparum's NADH-ubiquinone oxidoreductase (PfNDH2), a key protein in malaria treatment. The study of RYL-552 bound to PfNDH2 has revealed new structural information, leading to the understanding of its potential allosteric mechanism. These findings are crucial for drug development against malaria, especially for drug-resistant strains, and may have implications for other NDH2-containing pathogens like Mycobacterium tuberculosis (Yang et al., 2017).

properties

CAS RN

1801444-56-3

Product Name

RYL-552

Molecular Formula

C24H17F4NO2

Molecular Weight

427.3986

IUPAC Name

5-Fluoro-3-methyl-2-(4-(4-(trifluoromethoxy)benzyl)phenyl)quinolin-4(1H)-one

InChI

InChI=1S/C24H17F4NO2/c1-14-22(29-20-4-2-3-19(25)21(20)23(14)30)17-9-5-15(6-10-17)13-16-7-11-18(12-8-16)31-24(26,27)28/h2-12H,13H2,1H3,(H,29,30)

InChI Key

OPUNZJHITPCTFC-UHFFFAOYSA-N

SMILES

O=C1C(C)=C(C2=CC=C(CC3=CC=C(OC(F)(F)F)C=C3)C=C2)NC4=C1C(F)=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

RYL-552

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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